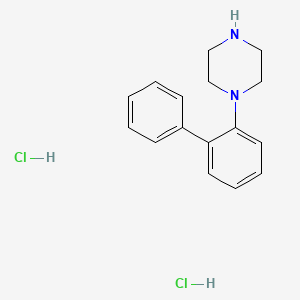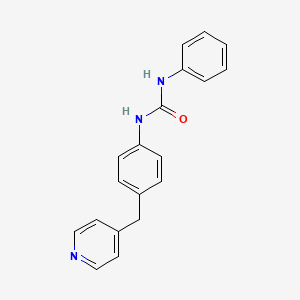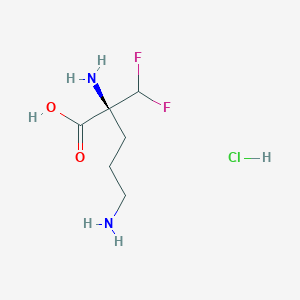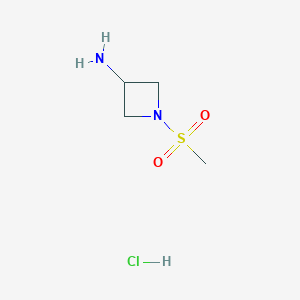
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly known as 'fluoromethamphetamine' or 'FMA'. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This inhibition leads to an increase in the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine include increased dopamine and norepinephrine release in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of other amphetamine derivatives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine for lab experiments is its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives. Additionally, this compound has been reported to exhibit a longer half-life compared to other amphetamine derivatives, which could be advantageous for certain studies. However, one limitation of (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is its potential for abuse and addiction, which could pose ethical concerns for researchers.
Direcciones Futuras
There are several future directions for the study of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. One potential direction is the investigation of its potential therapeutic use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for abuse and addiction. Other future directions could include the development of new synthesis methods for (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine and the study of its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives.
Métodos De Síntesis
The synthesis method of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the reaction of 2,5-difluorophenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then purified by recrystallization to obtain pure (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
Aplicaciones Científicas De Investigación
((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit stimulant properties similar to other amphetamine derivatives. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIIZMRFWIZBS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)


![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)